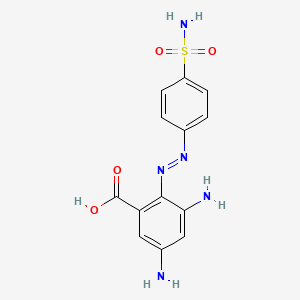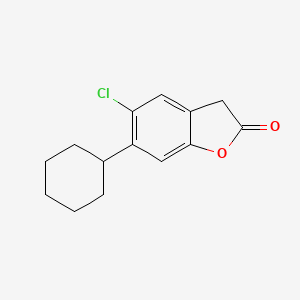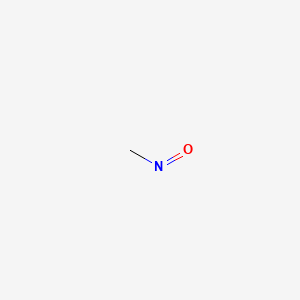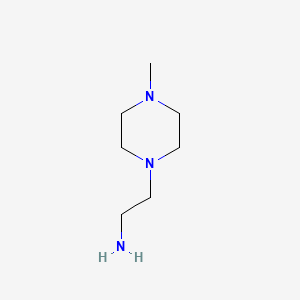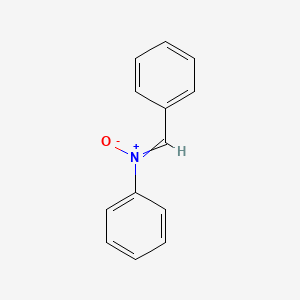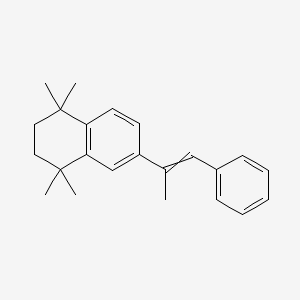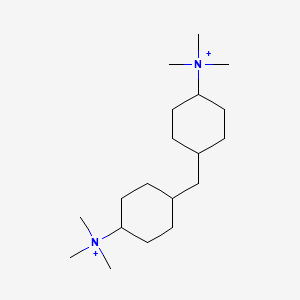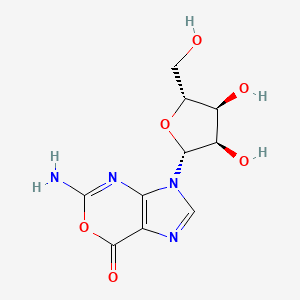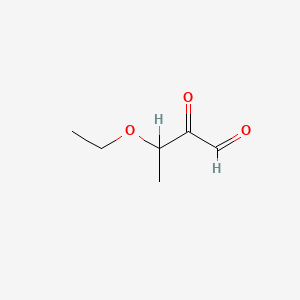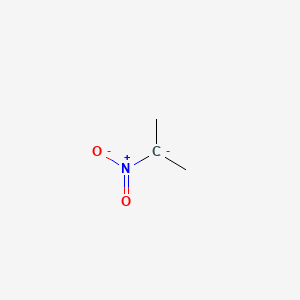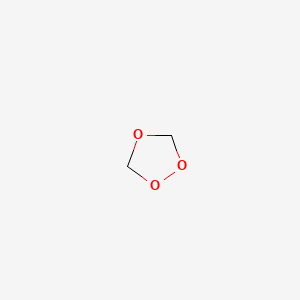
1,2,4-Trioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-trioxolane is a member of the class of trioxolanes that is cyclopentane in which the carbon atoms at positions 1, 2 and 5 are replaced by oxygen atoms.
科学的研究の応用
Antimalarial Applications and Mechanism of Action
1,2,4-Trioxolanes have gained prominence for their potential as antimalarial agents. They are known for their reactivity with ferrous iron, which is hypothesized to be a significant factor in their antimalarial action. Studies have utilized fluorescent chemical probes to study the subcellular localization of 1,2,4-trioxolanes, revealing distinct accumulation patterns in Plasmodium falciparum parasites, and suggesting the involvement of adamantane-derived carbon-centered radicals in their antimalarial mechanism (Hartwig et al., 2011). Furthermore, investigations into the structure-activity relationship of 1,2,4-trioxolanes have highlighted the importance of specific structural features, such as the spiroadamantane flanking the trioxolane ring, for their antimalarial potency (Dong et al., 2005).
Chemiluminescence and Biomedical Applications
Research has also explored the chemiluminescence of 1,2,4-trioxolanes in biomimetic reactions with Fe(II), recognizing their potential as the next generation of synthetic antimalarial drugs. This phenomenon paves the way for innovative studies in pharmacologically active peroxides in biomedical applications, allowing for the exploration of their therapeutic potential beyond antimalarial use (Kazakov et al., 2012).
Tumor-Activated Prodrug Strategy
A novel approach involves utilizing the 1,2,4-trioxolane scaffold for tumor-targeted drug delivery. This method leverages the heightened concentrations of Fe(II) in cancer cells and the tumor microenvironment to trigger drug release from Fe(II)-reactive prodrug conjugates. This strategy, exemplified in the context of microtubule toxins and DNA-alkylating agents, has shown promising results in preclinical cancer models and suggests the potential of 1,2,4-trioxolane conjugates in enhancing the therapeutic index of a range of cancer chemotherapeutics (Spangler et al., 2016).
Electrosynthesis and Functional Group Transformation
1,2,4-Trioxolanes have also been the focus of studies exploring their electrosynthesis and the transformation of functional groups. For instance, electrolytic cleavage of 1,2,4-trioxolanes derived from sunflower oil methyl esters has been examined, revealing potential applications in the formation of aldehydes, terminal alkenes, and acetals (Soriano et al., 2005).
Mechanistic Insights and Structural Analysis
Further insights into the mechanism of action of 1,2,4-trioxolanes have been gained through mechanistic comparators with artemisinin, revealing preferences in the attack of Fe(II) and the formation of carbon-centered radicals, contributing to our understanding of their antimalarial activity (Tang et al., 2005).
特性
CAS番号 |
289-14-5 |
|---|---|
製品名 |
1,2,4-Trioxolane |
分子式 |
C2H4O3 |
分子量 |
76.05 g/mol |
IUPAC名 |
1,2,4-trioxolane |
InChI |
InChI=1S/C2H4O3/c1-3-2-5-4-1/h1-2H2 |
InChIキー |
RZYIPLSVRHWROD-UHFFFAOYSA-N |
SMILES |
C1OCOO1 |
正規SMILES |
C1OCOO1 |
その他のCAS番号 |
289-14-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



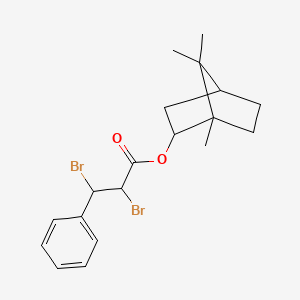
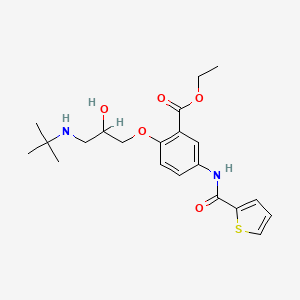
![Ethanone,1-cyclopropyl-, O-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropyl]oxime, [R-(E)]-(9CI)](/img/structure/B1211732.png)

